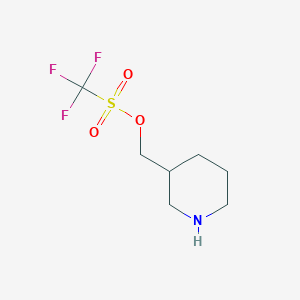

Piperidin-3-ylmethyl trifluoromethanesulfonate

説明

Piperidin-3-ylmethyl trifluoromethanesulfonate is a piperidine-based organic compound featuring a trifluoromethanesulfonate (triflate) group. The triflate moiety is a strong electron-withdrawing group, making it a reactive leaving group in organic synthesis. The piperidine ring provides a rigid bicyclic structure that enhances molecular interactions, particularly in medicinal chemistry and catalysis. This compound is often utilized as an intermediate in pharmaceutical synthesis due to its ability to participate in nucleophilic substitution reactions .

特性

CAS番号 |

906073-55-0 |

|---|---|

分子式 |

C7H12F3NO3S |

分子量 |

247.24 g/mol |

IUPAC名 |

piperidin-3-ylmethyl trifluoromethanesulfonate |

InChI |

InChI=1S/C7H12F3NO3S/c8-7(9,10)15(12,13)14-5-6-2-1-3-11-4-6/h6,11H,1-5H2 |

InChIキー |

GCQFYZSWXRTZPR-UHFFFAOYSA-N |

正規SMILES |

C1CC(CNC1)COS(=O)(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

合成経路と反応条件

トリフルオロメタンスルホン酸ピペリジン-3-イルメチルの合成は、通常、ピペリジンとトリフルオロメタンスルホン酸無水物の反応によって行われます。この反応は、通常、反応中に生成されるフッ化水素を中和するために、トリエチルアミンなどの塩基の存在下で行われます。 反応条件には、通常、反応物と生成物の分解を防ぐために低温が含まれます .

工業的製造方法

トリフルオロメタンスルホン酸ピペリジン-3-イルメチルの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、工業グレードの反応物と溶媒の使用が含まれ、反応は、製品の高収率と純度を確保するために、温度と圧力を厳密に制御した大型反応器で行われます .

化学反応の分析

科学研究の応用

トリフルオロメタンスルホン酸ピペリジン-3-イルメチルは、科学研究においていくつかの応用があります。

生物学: 潜在的な薬物候補を含む生物活性化合物の合成に使用されます。

医学: ピペリジン誘導体は、その薬理学的活性で知られており、この化合物は、新規医薬品の開発に使用されています。

科学的研究の応用

Applications in Drug Development

Pharmaceutical Synthesis:

Piperidin-3-ylmethyl trifluoromethanesulfonate has been utilized as an intermediate in the synthesis of biologically active compounds. Its derivatives are explored for their potential therapeutic effects across several drug classes, including anticancer agents and treatments for neurological disorders such as Alzheimer's disease .

Biological Activity:

Studies have indicated that compounds similar to Piperidin-3-ylmethyl trifluoromethanesulfonate exhibit significant biological activities. For instance, derivatives have shown promise as ligands for serotonin receptors, which are crucial in the treatment of mood disorders . Additionally, its structural features may enhance interactions with biological targets, thereby improving pharmacokinetic properties .

Chemical Synthesis

Reactivity and Synthetic Routes:

The compound serves as a versatile reagent in organic synthesis. Its trifluoromethanesulfonate group acts as a strong electrophile, facilitating nucleophilic substitutions and other reactions that are essential for constructing complex molecular architectures.

Case Studies:

-

Synthesis of Anticancer Agents:

Recent advancements have demonstrated the use of Piperidin-3-ylmethyl trifluoromethanesulfonate in synthesizing novel anticancer compounds through multi-component reactions. These compounds exhibited enhanced cytotoxicity against various cancer cell lines compared to existing drugs . -

Fluorination Strategies:

The incorporation of fluorine into piperidine derivatives has been studied to improve their pharmacological profiles. The fluorinated derivatives displayed altered basicity and improved receptor affinity, which could lead to better therapeutic outcomes .

作用機序

トリフルオロメタンスルホン酸ピペリジン-3-イルメチルの正確な作用機序は、十分に文書化されていません。ピペリジン誘導体として、生物系における様々な分子標的や経路と相互作用する可能性があります。 ピペリジン誘導体は、神経伝達物質受容体、酵素、イオンチャネルと相互作用することが知られており、様々な薬理学的効果をもたらします .

類似化合物との比較

Positional Isomers and Substituent Effects

- Piperidin-2-ylmethyl trifluoromethanesulfonate (CAS 127075-48-3): Structural Difference: The triflate group is attached to the 2-position of the piperidine ring instead of the 3-position. The 3-ylmethyl derivative offers greater conformational flexibility for binding in biological systems .

Trifluoromethanesulfonate Derivatives with Heterocycles

- 1-Methylimidazole Trifluoromethanesulfonate :

- Key Difference : Replaces the piperidine ring with an imidazole ring.

- Reactivity : The imidazole ring’s aromaticity and basicity contrast with the aliphatic piperidine, making it more suitable for ionic liquid applications or acid catalysis .

- Vecuronium Trifluoromethanesulfonate :

Piperidine-Based Sulfonamides and Sulfonates

- N-Methyl-1-(piperidin-3-yl)methanesulfonamide :

- Functional Group : Contains a sulfonamide group instead of a triflate.

- Biological Relevance : Sulfonamides are common in antimicrobial agents, but the lack of a triflate group reduces electrophilicity, limiting its utility in cross-coupling reactions .

- 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine: Substituent Impact: Incorporates a fluorinated phenoxy group, enhancing lipid solubility and blood-brain barrier penetration compared to the triflate derivative .

Electronic and Reactivity Profiles

Triflate Group vs. Other Leaving Groups

The triflate group’s strong electron-withdrawing nature and stability of the triflate anion make it superior in reactions requiring high leaving-group ability, such as alkylation or arylation .

Comparison with Neuroactive and Antimicrobial Compounds

- N-[3-(Trifluoromethyl)phenyl]piperidine-4-carboxamide :

- Activity : Targets ion channels due to the trifluoromethylphenyl group’s hydrophobicity. The carboxamide group enables hydrogen bonding, unlike the triflate’s electrophilic nature .

- 4-(Trifluoromethyl)phenol Derivatives: Limitation: Lack of a piperidine ring reduces binding affinity to central nervous system receptors compared to piperidin-3-ylmethyl trifluoromethanesulfonate .

Metabolic Stability and Bioavailability

- Trifluoromethyl Substitution: Compounds with trifluoromethyl groups exhibit enhanced metabolic stability due to the C–F bond’s resistance to enzymatic cleavage. Piperidin-3-ylmethyl triflate’s trifluoromethyl group improves pharmacokinetic profiles compared to non-fluorinated analogs .

Role in Cross-Coupling Reactions

Piperidin-3-ylmethyl trifluoromethanesulfonate serves as an electrophile in Pd-catalyzed cross-coupling reactions, outperforming bromine or chlorine-substituted analogs due to faster reaction rates .

Comparison with Ionic Liquids

- 1-Ethyl-3-methylimidazolium Trifluoromethanesulfonate :

- Use : Ionic liquid for green chemistry. The piperidine-based triflate lacks ionic character but offers better volatility for gas-phase reactions .

生物活性

Piperidin-3-ylmethyl trifluoromethanesulfonate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, including anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

Piperidin-3-ylmethyl trifluoromethanesulfonate features a piperidine ring substituted at the 3-position with a methyl group, linked to a trifluoromethanesulfonate moiety. The trifluoromethanesulfonate group enhances the compound's reactivity, making it a valuable candidate for various biological applications.

1. Anticancer Activity

Research indicates that derivatives of piperidine compounds, including Piperidin-3-ylmethyl trifluoromethanesulfonate, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Some derivatives have shown promising results in inhibiting the growth of cancer cells. A study highlighted that certain piperidine derivatives were able to induce apoptosis in cancer cells, demonstrating their potential as anticancer agents.

- Mechanism of Action : The mechanism often involves inhibition of tubulin polymerization at the colchicine binding site, which is crucial for cancer cell proliferation. For example, compound 17a from a related study displayed an IC50 value of 0.81 µM against PC3 prostate cancer cells, significantly outperforming standard chemotherapeutics like 5-fluorouracil .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 17a | PC3 | 0.81 | Colchicine binding site inhibitor |

2. Antimicrobial Activity

Piperidin-3-ylmethyl trifluoromethanesulfonate has also been investigated for its antimicrobial properties:

- Antimicrobial Efficacy : Some studies have reported that similar piperidine compounds exhibit antibacterial and antifungal activities. The presence of the trifluoromethanesulfonate group may enhance these effects by increasing the compound's ability to interact with microbial targets.

Study on Derivatives

A detailed investigation into the biological activities of piperidine derivatives showed that modifications to the piperidine ring can significantly alter their pharmacological profiles. For instance, structural changes led to varying degrees of MAO inhibitory activity, which is relevant for treating neurodegenerative diseases .

Synthesis and Evaluation

In another study focused on the synthesis of triflates and their biological evaluation, Piperidin-3-ylmethyl trifluoromethanesulfonate was synthesized and tested for its reactivity in biological systems. The findings suggested that this compound could serve as a versatile building block in drug development due to its unique reactivity profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。